

Decoding the Dolasetron-d4 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Dolasetron-d4

Cat. No.: B12417460

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Dolasetron-d4** is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment required for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the data and methodologies presented in a typical **Dolasetron-d4** CoA.

Dolasetron-d4 is the deuterium-labeled version of Dolasetron, a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Dolasetron in biological matrices.

Compound Identification and Characterization

A CoA begins with the fundamental identity of the compound. This section ensures the user has the correct molecule.

Identifier	Value	Source
Compound Name	Dolasetron-d4	-
Synonyms	MDL-73147-d4	
Chemical Formula	C ₁₉ H ₁₆ D ₄ N ₂ O ₃	
Molecular Weight	328.40 g/mol	
Unlabeled CAS #	115956-12-2	
Appearance	White to off-white solid	-
Solubility	Soluble in Methanol, DMSO	-
Storage	-20°C, protect from light	

Quantitative Analysis Data

This section summarizes the critical quantitative data that attests to the quality of the standard.

Table 2.1: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	LC-MS	≥ 99 atom % D	99.6 atom % D
Deuterium Incorporation	LC-MS	Report	> 99% d4

Table 2.2: Residual Solvents

Solvent	Method	Limit (ppm)	Result (ppm)
Methanol	HS-GC/MS	≤ 3000	< 50
Acetone	HS-GC/MS	≤ 5000	Not Detected
Acetonitrile	HS-GC/MS	≤ 410	Not Detected

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented.

High-Performance Liquid Chromatography (HPLC)

This technique is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., Kinetex XB C18, 150 x 4.6 mm, 2.6 μ m).
- Mobile Phase: A gradient of acetonitrile and water with a buffer such as potassium dihydrogen phosphate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 285 nm or 295 nm.
- Procedure: A solution of **Dolasetron-d4** is injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used to confirm the identity, isotopic purity, and deuterium incorporation.

- Instrumentation: An HPLC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.
- Procedure for Identity: The mass spectrometer is set to scan for the molecular ion of **Dolasetron-d4** ($m/z \approx 329.4$).
- Procedure for Isotopic Purity: The relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.

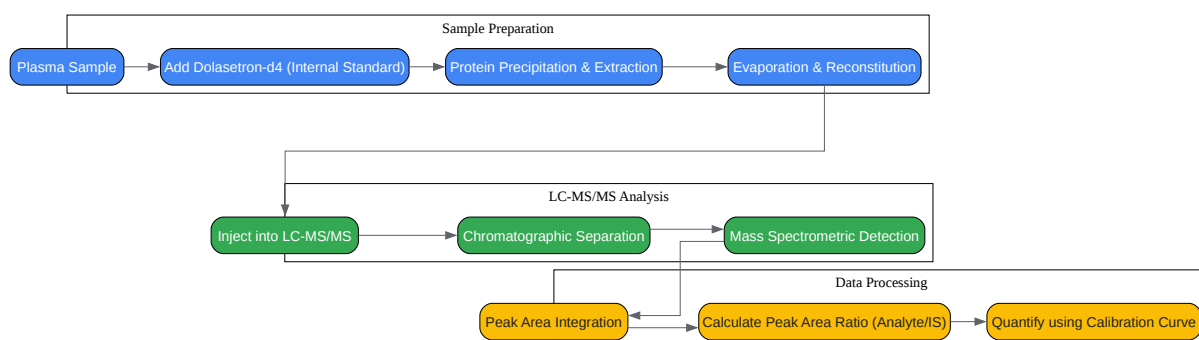
Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is used to confirm the chemical structure and the location of deuterium labeling.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated solvent such as Methanol- d_4 or DMSO- d_6 .
- Procedure: A sample of **Dolasetron- d_4** is dissolved in the NMR solvent and the spectrum is acquired. The chemical shifts and coupling constants of the protons are compared to the known spectrum of unlabeled Dolasetron. The absence of signals at specific positions confirms the sites of deuterium labeling.

Visualizations: Workflows and Pathways

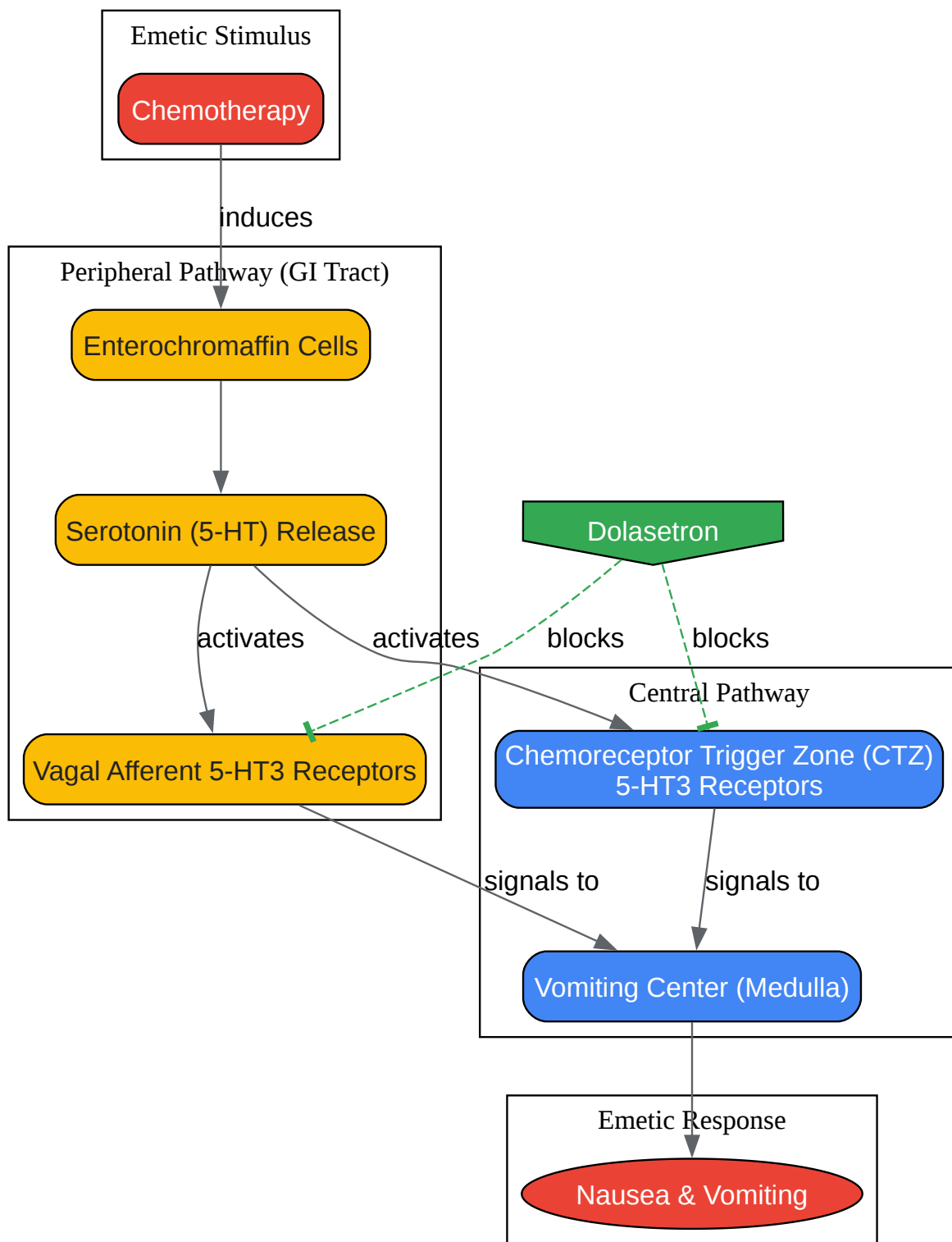
Diagrams provide a clear visual representation of complex processes and relationships.



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Caption: Workflow for the quantification of Dolasetron using **Dolasetron-d4** as an internal standard.

Dolasetron exerts its antiemetic effect by blocking serotonin (5-HT) at 5-HT₃ receptors, which are located both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.



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Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.

This comprehensive guide provides the necessary context to interpret a **Dolasetron-d4** Certificate of Analysis, enabling researchers to confidently use this internal standard in their quantitative studies. The CoA is a testament to the quality and suitability of the material for its intended analytical purpose.

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